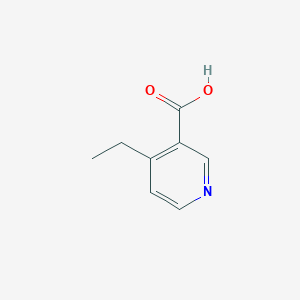
4-Ethylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylnicotinic acid is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . The molecule contains a total of 20 atoms, including 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C8H9NO2 . The structure of a molecule can be analyzed using various techniques such as Raman spectroscopy, which uses the vibration of molecules to provide chemical and structural data .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. In general, the reactions chosen for analysis must be fast, complete, and specific . The volume of reactant solution required for complete reaction with the compound allows us to calculate the concentration of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Aplicaciones Científicas De Investigación
1. Synthesis of Chemical Intermediates
4-Ethylnicotinic acid is involved in the synthesis of various chemical intermediates. For instance, it's used in the synthesis of Ethyl 4-piperidingcarboxylate, an important intermediate in chemical reactions. This process includes steps like esterification and hydrogenation, with notable yields achieved in each stage (Chen Ying-qi, 2007)(Chen Ying-qi, 2007).
2. Involvement in Antitubercular Compounds
Research has indicated the role of isonicotinic acid derivatives, closely related to this compound, in the development of antitubercular drugs. The inhA gene in Mycobacterium tuberculosis, which confers resistance to antitubercular drugs like isoniazid, involves isonicotinic acid hydrazide, showcasing its importance in tuberculosis treatment research (Banerjee et al., 1994)(Banerjee et al., 1994).
3. Development of Adsorbents for Gas Separation
This compound derivatives are being explored in the development of adsorbents for gas separation processes. For example, Ni(IN)2, where IN is isonicotinic acid, has shown promise as a selective adsorbent for separating ethane from ethylene, a critical process in the chemical industry (Kang et al., 2021)(Kang et al., 2021).
4. Synthesis Improvement of Pharmaceutical Compounds
Studies have focused on improving the synthesis of compounds like 1-(4-Methylphenyl) ethylnicotinate, which is significant for pharmaceutical applications. The optimization of synthesis techniques has resulted in higher yields and purity, highlighting the relevance of this compound derivatives in drug synthesis (Liu Chunxin, 2009)(Liu Chunxin, 2009).
5. Coordination Chemistry and Material Science
In coordination chemistry, compounds of this compound, like Cu(I) complexes with isonicotinic acid and ethyl isonicotinate, have been studied for their properties such as diamagnetism and conductivity. These complexes have applications in material science, particularly in developing materials with specific optical and electrical properties (Goher & Drátovský, 1976)(Goher & Drátovský, 1976).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Ethylnicotinic acid, a derivative of niacin, is believed to target the same receptors as niacin. Niacin, also known as vitamin B3, targets several receptors in the human body, including the high-affinity niacin receptor, GPR109A . This receptor is expressed in various tissues, including adipose tissue, immune cells, and keratinocytes . Activation of GPR109A by niacin leads to various physiological responses, including the inhibition of lipolysis in adipose tissue .
Mode of Action
The mode of action of this compound is thought to be similar to that of niacin. Niacin acts as a ligand for the GPR109A receptor, leading to the activation of various intracellular signaling pathways . This activation results in the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels and the inhibition of protein kinase A . This ultimately results in the inhibition of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the release of free fatty acids .
Biochemical Pathways
This compound, like niacin, is involved in several biochemical pathways. It acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions . These coenzymes play a vital role in various metabolic processes, including glycolysis, the citric acid cycle, and the electron transport chain . By maintaining the intracellular pool of NAD and NADP, this compound plays a crucial role in cellular metabolism .
Pharmacokinetics
Niacin is well-absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The bioavailability of niacin can be influenced by various factors, including the dosage form and the presence of food in the stomach .
Result of Action
The primary result of the action of this compound is the reduction of free fatty acid release from adipose tissue, leading to decreased levels of serum free fatty acids . This can have various downstream effects, including a reduction in the synthesis of low-density lipoprotein (LDL) cholesterol in the liver . Additionally, by serving as a precursor to NAD and NADP, this compound plays a crucial role in energy production and other metabolic processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound . Additionally, factors such as the individual’s metabolic rate, liver function, and kidney function can influence the metabolism and excretion of this compound . Furthermore, the expression levels of the GPR109A receptor can vary between individuals and can be influenced by factors such as diet, lifestyle, and genetic factors .
Análisis Bioquímico
Biochemical Properties
4-Ethylnicotinic acid, like its parent compound niacin, serves as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes participate in numerous redox reactions, acting as electron donors or acceptors .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of NAD+ and NADP+. These coenzymes are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to NAD+ and NADP+ through a series of biochemical reactions . This process involves the activation of various enzymes and biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of this compound can influence its long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the synthesis of NAD+ and NADP+ . This pathway involves several enzymes and cofactors and can influence metabolic flux and metabolite levels .
Transport and Distribution
It is known that human cells cannot transport NAD+ into the cell, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .
Subcellular Localization
The salvage pathways for NAD+ synthesis, which this compound is involved in, take place in both the nucleus and the mitochondria .
Propiedades
IUPAC Name |
4-ethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCHFWHASWLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2590736.png)
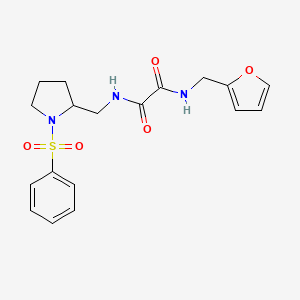

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2590739.png)
![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2590741.png)
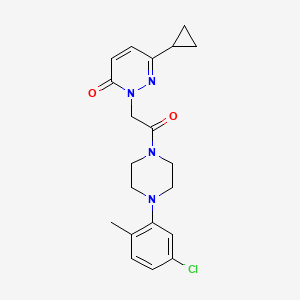
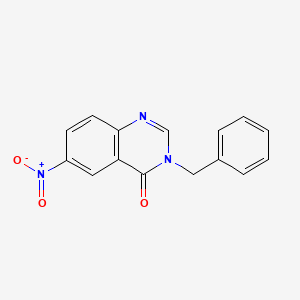
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)
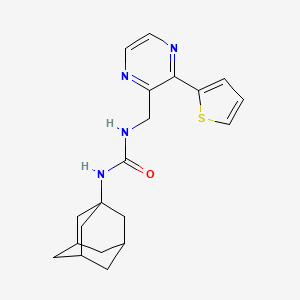
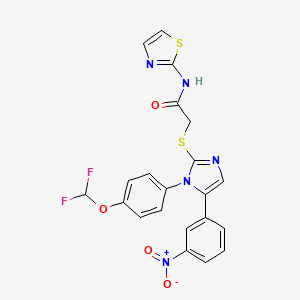
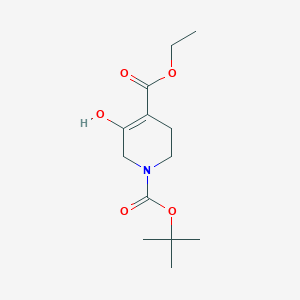
![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2590757.png)
